Cas no 1706221-53-5 (7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane)

7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane 化学的及び物理的性質
名前と識別子
-
- Methanone, [7-(2,5-difluorophenyl)tetrahydro-1,4-thiazepin-4(5H)-yl]-1H-1,2,4-triazol-5-yl-
- AKOS025105296
- (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone
- 1706221-53-5
- F6481-3220
- 7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane
- [7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1H-1,2,4-triazol-5-yl)methanone
-
- インチ: 1S/C14H14F2N4OS/c15-9-1-2-11(16)10(7-9)12-3-4-20(5-6-22-12)14(21)13-17-8-18-19-13/h1-2,7-8,12H,3-6H2,(H,17,18,19)
- InChIKey: STEDVTGLRHNDKU-UHFFFAOYSA-N
- ほほえんだ: S1CCN(C(C2=NC=NN2)=O)CCC1C1C=C(C=CC=1F)F
計算された属性
- せいみつぶんしりょう: 324.08563858g/mol
- どういたいしつりょう: 324.08563858g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 87.2Ų
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-3220-10μmol |
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane |
1706221-53-5 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6481-3220-40mg |
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane |
1706221-53-5 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6481-3220-2μmol |
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane |
1706221-53-5 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6481-3220-20mg |
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane |
1706221-53-5 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6481-3220-15mg |
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane |
1706221-53-5 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6481-3220-1mg |
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane |
1706221-53-5 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6481-3220-50mg |
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane |
1706221-53-5 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6481-3220-5μmol |
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane |
1706221-53-5 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6481-3220-2mg |
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane |
1706221-53-5 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6481-3220-3mg |
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane |
1706221-53-5 | 3mg |
$94.5 | 2023-09-08 |
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepaneに関する追加情報
Professional Introduction to Compound with CAS No. 1706221-53-5 and Product Name: 7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane
The compound with the CAS number 1706221-53-5 and the product name 7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a thiazepane core, combined with a difluorophenyl substituent and a triazole-carbonyl moiety, endows it with distinct chemical properties that make it a promising candidate for further investigation.
In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry. Among these, thiazepane derivatives have shown considerable promise in various pharmacological contexts. The thiazepane scaffold, characterized by a fused thiophene and pyridine ring system, is known for its ability to modulate biological pathways involved in inflammation, neurodegeneration, and cancer. The introduction of fluorine atoms in the 2,5-difluorophenyl group enhances the metabolic stability and binding affinity of the molecule, making it an attractive candidate for drug design.
The triazole-carbonyl functional group in this compound adds another layer of complexity and potential utility. Triazoles are well-documented for their role as bioisosteres in drug development, often improving solubility and bioavailability while maintaining or enhancing pharmacological activity. The carbonyl group further contributes to the molecule's reactivity and interactions with biological targets. This combination of structural elements suggests that 7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane may exhibit properties that are synergistic with existing therapeutic agents.
Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry. The difluorophenyl moiety is particularly noteworthy due to its ability to influence both the electronic properties and steric environment of a molecule. This can lead to improved binding to biological targets such as enzymes and receptors. Moreover, fluorine atoms can enhance the metabolic stability of drug candidates by preventing unwanted hydrolysis or oxidation. These attributes make fluorinated compounds like this one highly valuable in the development of next-generation pharmaceuticals.
The thiazepane core itself has been extensively studied for its potential as an antipsychotic and anti-inflammatory agent. Modifications to this scaffold have led to several clinical candidates that demonstrate efficacy in treating neurological disorders. The addition of the triazole-carbonyl group may further refine the pharmacological profile of this compound by introducing new interactions with biological targets or by modulating existing ones. This could open up new avenues for treating conditions that are currently difficult to manage effectively.
From a synthetic perspective, 7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane represents an intriguing challenge for organic chemists. The synthesis involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex heterocyclic frameworks more efficiently than ever before. This has enabled chemists to explore new structural motifs and evaluate their potential as drug candidates.
The pharmacological evaluation of this compound is currently underway in several research laboratories. Initial studies suggest that it may exhibit promising activities against various disease-related targets. For instance, its ability to interact with enzymes involved in inflammation could make it useful in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its potential effects on neurotransmitter systems may make it relevant for treating neurological disorders like Alzheimer's disease or Parkinson's disease.
In conclusion,7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane is a structurally complex and biologically relevant compound that warrants further investigation. Its unique combination of functional groups makes it a versatile tool for drug discovery and development. As research continues to uncover new therapeutic applications for heterocyclic compounds like this one,1706221-53-5 will undoubtedly play an important role in advancing our understanding of disease mechanisms and developing novel treatments.
1706221-53-5 (7-(2,5-difluorophenyl)-4-(1H-1,2,4-triazole-5-carbonyl)-1,4-thiazepane) 関連製品
- 181122-00-9(4,4,6-trimethyl-1,3-dihydroquinolin-2-one)
- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)
- 1802489-63-9(Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate)
- 3651-13-6(1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester)
- 2306263-11-4(4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride)
- 2137747-35-2((2,2-Dichloro-1-methylcyclopropyl)methanesulfinamide)
- 946233-27-8(N-(2H-1,3-benzodioxol-5-yl)-N'-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2141455-42-5(3-formamido-3-(1-methylcyclopropyl)propanoic acid)
- 139408-39-2(13(s)-hode-d4)
- 186419-27-2(2-(Benzyloxy)-3-methylbenzoic acid)




